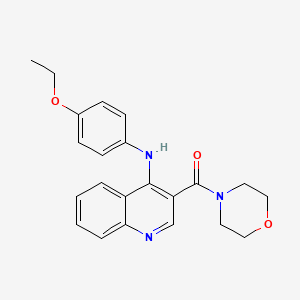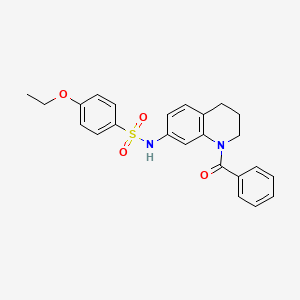
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (NEMQ) is an organic compound belonging to the quinoline family of compounds. It is a versatile molecule that has been widely studied in recent years due to its potential applications in various scientific and medical fields. NEMQ has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied extensively in the fields of biochemistry and pharmacology due to its potential applications in the treatment of various diseases. Its ability to modulate the activity of enzymes and receptors has made it a popular choice for drug discovery and development. In addition, this compound has been found to be a promising candidate for cancer therapy due to its ability to inhibit the growth of tumor cells.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not fully understood, but it is believed to interact with enzymes and receptors in the body to modulate their activity. It is thought to bind to the active sites of enzymes, blocking their activity and thus preventing the production of certain hormones and other molecules. In addition, this compound is believed to interact with receptors, changing their conformation and thus altering the signal transduction pathways in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory molecules. In addition, this compound has been found to modulate the activity of receptors such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Furthermore, this compound has been found to inhibit the growth of tumor cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in laboratory experiments include its high efficiency, cost-effectiveness, and versatility. In addition, its ability to modulate the activity of enzymes and receptors makes it a valuable tool for drug discovery and development. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has been found to interact with a wide range of enzymes and receptors, which can lead to unpredictable results.
Direcciones Futuras
The future of N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine research is promising, as it has the potential to be used in the development of new drugs and therapies. Further research is needed to better understand its mechanism of action and to develop more specific compounds. In addition, research is needed to explore the potential of this compound in the treatment of various diseases, such as cancer and neurological disorders. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is synthesized by a multi-step process that involves the condensation of 4-ethoxyphenylmagnesium bromide and morpholine-4-carbonyl chloride in the presence of a base. The resulting product is then reacted with anhydrous hydrogen fluoride in an inert atmosphere to yield this compound. This method has been found to be highly efficient and cost-effective, making it a popular choice for researchers.
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVDNFMWXPLYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6572742.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6572748.png)
![5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide](/img/structure/B6572750.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6572755.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6572766.png)
![N-(4-ethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6572783.png)
![2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6572794.png)
![2-[(4-ethoxyphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6572800.png)
![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572804.png)
![8-chloro-2-[(4-ethoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6572805.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6572811.png)
![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572822.png)

![2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6572851.png)